Benzoyl-L-aspartic acid alpha-methyl ester
Description
Significance in Amino Acid and Peptide Chemistry Research
The primary significance of Benzoyl-L-aspartic acid alpha-methyl ester lies in its role as a selectively protected derivative of L-aspartic acid. In peptide synthesis, differential protection of the alpha- and beta-carboxyl groups of aspartic acid is crucial to prevent side reactions and direct the formation of the correct peptide bond. By having the alpha-carboxyl group masked as a methyl ester and the amino group protected by a benzoyl group, the remaining beta-carboxyl group is available for coupling reactions.
This compound serves as an important intermediate for creating peptides with modified backbones or for introducing aspartic acid into a peptide chain where subsequent deprotection of the alpha-ester is desired. chemimpex.com Its use is particularly relevant in the synthesis of pharmaceuticals and bioactive molecules where precise control over stereochemistry and reactive groups is essential. chemimpex.com The benzoyl group, while not as common in modern solid-phase peptide synthesis as Fmoc or Boc groups, offers different deprotection conditions, which can be advantageous in complex, multi-step solution-phase syntheses.
Historical Context of N-Protected Amino Acid Esters in Chemical Synthesis
The use of N-protected amino acid esters is a foundational concept in peptide chemistry, dating back to the early 20th century. The pioneering work of Emil Fischer established the need to block the reactive amino group of one amino acid to allow for the formation of a peptide bond with the carboxyl group of another.
Historically, the benzoyl group was one of the earlier protecting groups employed. The Schotten-Baumann reaction, a method for acylating amines, was adapted for this purpose. google.com However, the harsh conditions required for the removal of the benzoyl group (acid or base hydrolysis) often led to the cleavage of the newly formed peptide bond, limiting its general applicability for building long peptide chains. biosynth.com
This challenge led to the development of more labile protecting groups that could be removed under milder conditions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a significant advancement, as it could be cleaved by catalytic hydrogenolysis, leaving the peptide backbone intact. organic-chemistry.org Subsequently, the development of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups revolutionized the field, becoming the cornerstones of modern solid-phase peptide synthesis (SPPS) due to their orthogonal deprotection schemes. biosynth.com
Despite the prevalence of Cbz, Boc, and Fmoc groups, N-benzoyl amino acid esters like this compound retain relevance in specific applications, particularly in the synthesis of non-peptide molecules or as intermediates where the robust nature of the benzoyl group is a synthetic advantage. scielo.org.mxscielo.org.mx
Scope of Academic Investigation
Academic investigation into this compound is primarily focused on its application as a synthetic intermediate. Research activities involving this compound can be categorized as follows:
Synthesis of Complex Molecules: The compound is utilized as a starting material or intermediate in the multi-step synthesis of targeted organic molecules. Its bifunctional nature, with one protected and one free carboxyl group, allows for regioselective reactions. While specific academic publications detailing the synthesis of CAS 82933-21-9 are not readily available, its preparation would follow established methodologies for amino acid protection and esterification. scielo.org.mxjst.go.jp This involves either the selective esterification of N-Benzoyl-L-aspartic acid or the benzoylation of L-aspartic acid α-methyl ester.
Biochemical Studies: As a derivative of a natural amino acid, it is used in studies related to amino acid metabolism and protein synthesis pathways. chemimpex.com For instance, N-benzoyl amino acids have been synthesized and studied as potential inhibitors for enzymes like DNA Methyl Transferases (DNMT). nih.gov
Methodology Development: The synthesis and manipulation of such protected amino acids contribute to the broader development of new protective group strategies and selective reaction protocols in organic chemistry. Research on the selective esterification of N-protected aspartic acid, for example, explores various reagents and conditions to favor the formation of either the alpha- or beta-ester, which is a persistent challenge in peptide chemistry. koreascience.kr
While direct research focusing on the intrinsic properties of this compound is limited, its value is demonstrated through its utility in enabling more complex and targeted chemical syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzamido-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIURWOJPUEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies
Amide Bond Formation
The primary amide bond in Benzoyl-L-aspartic acid alpha-methyl ester is formed by the acylation of the alpha-amino group of L-aspartic acid methyl ester with a benzoyl group. This transformation is typically achieved using reagents like benzoic anhydride (B1165640) or by employing peptide coupling agents. scielo.org.mxscielo.org.mx For instance, N-benzoyl amino acid methyl esters can be synthesized from the corresponding benzoic acid and amino acid methyl ester using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) as a coupling reagent. scielo.org.mxscielo.org.mx
Further amide bond formation can occur at the free carboxylic acid of the aspartate side chain. This reaction involves the activation of the carboxyl group followed by nucleophilic attack by a primary or secondary amine. Common coupling reagents used for this purpose are listed in the table below. researchgate.net This process is fundamental in peptide synthesis and allows for the elongation of peptide chains or the attachment of various amine-containing molecules to the aspartate side chain. nih.govnih.gov
| Coupling Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC, EDAC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms a reactive phosphonium ester intermediate. |
| Uronium/Guanidinium Salts | HATU, HBTU | Creates a highly reactive acyl-uronium/guanidinium species. |
Ester Hydrolysis Mechanisms
The alpha-methyl ester group of the molecule is susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield Benzoyl-L-aspartic acid and methanol (B129727). youtube.com The mechanisms for these processes are well-established in organic chemistry.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction typically proceeds through an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the elimination of methanol as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. youtube.comchemistrysteps.com
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis occurs via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion as the leaving group. In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. youtube.com Because the base is consumed in this final step, the reaction is considered base-promoted rather than base-catalyzed. youtube.com
| Mechanism | Catalyst | Key Steps | Rate Determining Step | Reversibility |
|---|---|---|---|---|
| Acid-Catalyzed (AAC2) | H+ (e.g., H2SO4, HCl) | 1. Protonation of C=O 2. Nucleophilic attack by H2O 3. Proton transfer 4. Elimination of alcohol | Nucleophilic attack by water | Reversible |
| Base-Promoted (BAC2) | OH- (e.g., NaOH, KOH) | 1. Nucleophilic attack by OH- 2. Elimination of alkoxide 3. Deprotonation of carboxylic acid | Nucleophilic attack by hydroxide | Irreversible (due to final deprotonation) |
Modifications of the Benzoyl Moiety
The aromatic benzoyl ring can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. wikipedia.org The N-acyl group attached to the aspartate residue is an electron-withdrawing group and acts as a deactivating, meta-directing substituent. libretexts.org This deactivation means that harsher reaction conditions may be required compared to reactions with activated benzene (B151609) rings. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions that could be applied to the benzoyl ring include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). uomustansiriyah.edu.iq
Halogenation: Introducing a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. uomustansiriyah.edu.iq
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (-SO₃H). wikipedia.org
Friedel-Crafts Acylation: Introducing an acyl group (-COR) using an acyl chloride or anhydride with a strong Lewis acid catalyst like AlCl₃. wikipedia.org Due to the deactivating nature of the ring, Friedel-Crafts alkylation is generally not feasible.
The synthesis of N-benzoyl amino esters with various substituents on the aromatic ring has been reported, demonstrating the feasibility of such modifications. scielo.org.mxscielo.org.mx
| Reaction | Reagents | Electrophile | Expected Major Product Position |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | NO2+ (Nitronium ion) | meta |
| Bromination | Br2, FeBr3 | Br+ (complexed) | meta |
| Sulfonation | SO3, H2SO4 | SO3 | meta |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ (Acylium ion) | meta |
Reactions Involving the Aspartate Side Chain
The β-carboxylic acid of the aspartate side chain is a key site for derivatization. wikipedia.org This functional group can undergo a variety of reactions common to carboxylic acids.
Esterification: The side chain can be esterified by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or trimethylchlorosilane. nih.govacs.org This allows for the synthesis of diester derivatives of Benzoyl-L-aspartic acid.
Amidation: As discussed in section 3.1, the side-chain carboxyl group can be converted to an amide. This is a crucial reaction for creating cross-links in peptides or attaching probes and other molecules. nih.govacs.org
Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such powerful reagents would likely also reduce the alpha-methyl ester and the amide bond, so selective protection of other functional groups would be necessary for a targeted side-chain reduction.
Deamidation/Cyclization: Under certain conditions, particularly in peptides, the side chain of an asparagine residue (the amide form of aspartic acid) can undergo deamidation through a cyclic succinimide (B58015) intermediate. wikipedia.org While the subject molecule contains aspartic acid, the potential for intramolecular cyclization involving the side-chain carboxyl group, for example with the backbone amide under harsh dehydrating conditions, is a theoretical possibility.
| Reaction Type | Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., EtOH), H+ catalyst | Ester (-COOR) | Forms a diester derivative. researchgate.net |
| Amidation | Amine (e.g., R-NH2), Coupling Agent (e.g., EDAC) | Amide (-CONHR) | Commonly used in peptide modification. acs.org |
| Reduction | LiAlH4 followed by H3O+ | Primary Alcohol (-CH2OH) | Requires strong reducing agent; may affect other functional groups. |
Enzymatic Interactions and Biotransformation Pathways
Enzyme Substrate Specificity and Recognition
The ability of an enzyme to bind and act upon a substrate is highly specific, dictated by the three-dimensional structures of both the enzyme's active site and the substrate molecule. For Benzoyl-L-aspartic acid alpha-methyl ester, this recognition is crucial for its enzymatic hydrolysis.
This compound possesses two primary sites for hydrolytic cleavage: the amide bond linking the benzoyl group to the aspartic acid residue and the alpha-methyl ester bond. This dual nature makes it a potential substrate for two major classes of hydrolases: proteases and esterases.
Proteases: These enzymes, also known as peptidases, primarily catalyze the breakdown of proteins by hydrolyzing peptide bonds. However, many proteases, particularly serine proteases like chymotrypsin (B1334515), also exhibit esterase activity, enabling them to hydrolyze ester bonds in suitable substrates. wikipedia.org The catalysis involves an acyl-enzyme intermediate. proteopedia.org
Esterases: This class of enzymes specializes in catalyzing the hydrolysis of ester bonds into their constituent acid and alcohol. thieme-connect.de The reaction mechanism for many esterases also involves a catalytic triad (B1167595) and the formation of a covalent acyl-enzyme intermediate, similar to serine proteases. thieme-connect.de
The susceptibility of this compound to either protease or esterase catalysis depends on the specific enzyme's affinity for the structural motifs present in the molecule, such as the N-terminal benzoyl group and the aspartic acid side chain.
Alpha-chymotrypsin (α-Chymotrypsin), a well-studied serine protease, serves as a model for understanding the enzymatic processing of compounds like this compound.
The specificity of α-chymotrypsin is primarily dictated by its S1 hydrophobic pocket, which preferentially binds large, aromatic, or hydrophobic amino acid side chains such as phenylalanine, tyrosine, and tryptophan. wikipedia.orgproteopedia.org The enzyme then cleaves the peptide or ester bond on the C-terminal side of this residue.
In the case of this compound, the amino acid residue is aspartic acid, which has a small, acidic side chain (-CH₂COOH). This side chain is a poor fit for the hydrophobic S1 pocket of α-chymotrypsin. Consequently, this compound is expected to be a suboptimal substrate for α-chymotrypsin compared to its preferred substrates. The binding that does occur is likely influenced by the hydrophobic N-benzoyl group, which can interact with regions of the enzyme near the active site. nih.gov While direct hydrolytic studies on this specific compound are not extensively documented, the principles of α-chymotrypsin specificity suggest that the rate of hydrolysis would be significantly lower than that observed for substrates containing preferred aromatic amino acids.
Enzyme Kinetics and Mechanistic Studies
Enzyme kinetics provides a quantitative framework for understanding the rates of enzyme-catalyzed reactions and the factors that influence them. Such studies are essential for characterizing the interaction between an enzyme and a substrate like this compound.
The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which is characterized by two key parameters:
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is often used as an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ suggests stronger binding.
k꜀ₐₜ (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.
| Substrate | k꜀ₐₜ (s⁻¹) | Kₘ (mM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| N-acetyl-L-tryptophan ethyl ester | 27 | 0.097 | 278,350 | csbsju.edu |
| N-acetyl-L-tryptophan amide | 0.026 | 7.3 | 3.6 | csbsju.edu |
| Acetyl-L-tyrosine ethyl ester | 193 | 0.7 | 275,714 | libretexts.org |
| Acetyl-L-tyrosine-glycine amide | 0.50 | 23 | 22 | libretexts.org |
The interaction between an enzyme and a substrate is not always productive. A substrate can bind to the enzyme's active site in an orientation that is not conducive to catalysis, an event known as non-productive binding. This phenomenon can lead to substrate inhibition at high concentrations and complicates kinetic analyses.
Non-productive binding occurs when the substrate molecule binds to the enzyme in a way that misaligns the scissile bond (the bond to be cleaved) with the enzyme's catalytic machinery. For a molecule like this compound, the presence of multiple potential interaction points, such as the benzoyl ring and the two carboxyl groups (one esterified), could facilitate various binding modes, some of which may be non-productive.
Furthermore, some enzymatic reactions exhibit substrate activation, where the binding of a second substrate molecule to a site other than the active site enhances the catalytic rate. While not commonly observed for chymotrypsin, this behavior can occur in other enzyme systems and is typically identified by non-linear kinetic plots.
Studies on chymotrypsin have also highlighted the role of non-specific interactions, such as electrostatic forces between charged residues on the enzyme surface and the substrate or support matrix, which can influence binding affinity without being part of the specific catalytic recognition process. nih.gov
Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule (an allosteric effector) to a site on the enzyme other than the active site. This binding event induces a conformational change in the enzyme that can either enhance (positive modulation) or inhibit (negative modulation) its catalytic activity.
While chymotrypsin is not a classic allosteric enzyme like hemoglobin, studies have demonstrated that its activity can be allosterically modulated. Certain organic molecules have been shown to bind to a site distinct from the active site and accelerate the hydrolysis of specific substrates. nih.govnih.gov This acceleration is typically achieved by increasing the catalytic rate (k꜀ₐₜ) without affecting the enzyme's binding affinity for the substrate (Kₘ). nih.gov The proposed mechanism suggests that the allosteric effector facilitates a step in the catalytic cycle, such as proton transfer within the catalytic triad. nih.gov
There is no specific evidence to suggest that this compound itself acts as an allosteric modulator. However, it is conceivable that the hydrolysis of this compound by an enzyme could be subject to allosteric control by other small molecules present in its biological environment.
Enzyme Inhibition and Modulatory Effects
N-benzoyl protected amino acids and their esters are known to interact with a variety of enzymes, particularly hydrolases like proteases and esterases. The nature of these interactions can range from serving as a substrate to acting as an inhibitor.
Identification of Inhibitory Properties
While specific inhibitory data for this compound is not extensively detailed in publicly available research, studies on analogous N-benzoyl amino acid esters provide insights into their potential bioactivity. A range of N-benzoyl amino esters derived from amino acids such as valine, tryptophan, and isoleucine have demonstrated notable antifungal activity. scielo.org.mx This activity is often linked to the inhibition of essential fungal enzymes.
For instance, docking studies have been performed to predict the binding affinities between various N-benzoyl amino esters and fungal chitinase (B1577495), a potential molecular target. scielo.org.mx Although these studies did not specifically include the aspartic acid derivative, they suggest that the N-benzoyl amino ester scaffold can interact with enzyme active sites, indicating a potential for enzyme inhibition. scielo.org.mx The inhibitory effect is influenced by the amino acid side chain and substituents on the benzoyl group. scielo.org.mx
Competitive and Non-Competitive Inhibition Mechanisms
Detailed mechanistic studies elucidating whether this compound acts as a competitive or non-competitive inhibitor against specific enzymes are not prominently available in the current literature. Generally, for structurally similar molecules that act as enzyme inhibitors, the mechanism is determined by how the compound interacts with the enzyme and its substrate.
Competitive Inhibition: A competitive inhibitor would typically resemble the substrate and bind to the active site, preventing the actual substrate from binding. Given that this compound is a protected amino acid ester, it could potentially act as a competitive inhibitor for proteases or esterases that recognize similar substrates.
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.
Without specific kinetic studies on this compound, its precise mode of inhibition remains speculative.
Biocatalytic Transformations and Deprotection
The ester and amide bonds in this compound make it a candidate for biocatalytic transformations, particularly for the removal of its protecting groups, which is a key step in many synthetic processes.
Enzymatic Cleavage of Ester Bonds
The deprotection of the methyl ester group is a critical transformation. Hydrolases, including lipases, esterases, and proteases, are widely used for the selective cleavage of ester bonds under mild conditions. acsgcipr.org Research has shown that esterases from Bacillus subtilis are effective in deprotecting the methyl esters of N-protected amino acids. acsgcipr.org This enzymatic approach is valued for its high selectivity and operation under near-neutral pH, which minimizes side reactions like racemization. acsgcipr.org
The table below summarizes enzymes known for their ability to hydrolyze ester bonds in related N-acyl amino acid derivatives, suggesting their potential applicability to this compound.
| Enzyme Class | Specific Enzyme Example | Substrate Specificity | Typical Reaction Conditions |
|---|---|---|---|
| Esterase | Bacillus subtilis Esterase (BS2) | Cleaves methyl, benzyl (B1604629), allyl, and chloroethyl esters of N-protected amino acids. | Aqueous buffer, near-neutral pH, mild temperature. |
| Protease | Subtilisin | Broad specificity for ester hydrolysis, including amino acid esters. | Aqueous or biphasic systems, neutral to slightly alkaline pH. |
| Lipase (B570770) | Candida antarctica Lipase B (CALB) | Highly versatile, used for hydrolysis and synthesis of a wide range of esters. | Can be used in organic solvents, broad temperature range. |
Biocatalytic Racemization and Enantiomer Resolution
Racemization, the conversion of an L-enantiomer to a D/L mixture, is a significant consideration in amino acid chemistry. While racemization of aspartic acid residues is a known phenomenon, particularly in proteins over time, it often proceeds through a non-enzymatic succinimide (B58015) intermediate. mdpi.com Studies on the sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) have shown that racemization can occur under heating, but this process is linked to the formation of its diketopiperazine decomposition product. nih.gov
There is a lack of specific literature describing the biocatalytic racemization of N-protected aspartic acid esters like this compound. Enzymatic resolution, where an enzyme selectively acts on one enantiomer, is a more common biocatalytic strategy. For example, a hydrolase could selectively cleave the L-ester, allowing for the separation of the resulting L-acid from the unreacted D-ester. However, specific studies applying this to this compound are not documented in the reviewed sources.
Structure Activity Relationship Sar and Structure Function Studies
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activity. For N-acyl amino acid derivatives, these models help in predicting the efficacy of new analogs and understanding the key molecular descriptors that influence their biochemical effects.
While specific predictive QSAR models for Benzoyl-L-aspartic acid alpha-methyl ester are not extensively documented in publicly available research, studies on analogous N-benzoyl amino acid esters have laid the groundwork for understanding their activity, such as antifungal properties. scielo.org.mx These studies serve as a predictive framework, suggesting that the biological activity of such compounds can be modulated by altering specific structural features. For instance, in a series of N-benzoyl amino acid methyl esters, fungicidal activity was found to be dependent on both the amino acid side chain and the substituents on the benzoyl ring. scielo.org.mxscielo.org.mx This allows for the rational design of more potent derivatives by modifying these moieties.
The biochemical effects of N-benzoyl amino acid esters have been correlated with specific structural descriptors. One of the key physicochemical properties identified is lipophilicity, often represented by the calculated LogP (cLogP). Research on N-benzoyl-valine methyl ester derivatives demonstrated that increasing the number of methyl groups on the aromatic benzoyl ring, which in turn increases lipophilicity, leads to an enhancement of antifungal activity. scielo.org.mx This suggests that improved membrane permeability and bioavailability are crucial for the compound's efficacy.
Furthermore, the nature of the amino acid itself plays a significant role. Derivatives of amino acids with bulky side chains like valine and tryptophan have shown good inhibitory activity. scielo.org.mx The isosteric replacement of substituents on the benzoyl ring also impacts activity; for example, replacing a hydroxyl group with a methyl group was found to enhance antifungal effects, highlighting the importance of electronic and steric factors. scielo.org.mx
Table 1: Correlation of Structural Features and Antifungal Activity in N-Benzoyl Amino Acid Methyl Ester Analogs scielo.org.mx
| Structural Feature | Observation | Inferred Biochemical Effect |
|---|---|---|
| Increased Methylation of Benzoyl Ring | Enhancement of activity against F. temperatum | Increased lipophilicity and bioavailability |
| Amino Acid Side Chain | Derivatives of valine and tryptophan show high activity | Side chain influences binding pocket interactions |
| Isosteric Replacement (e.g., OH vs. Me) | Methyl group enhances activity compared to hydroxyl | Steric and electronic properties affect target interaction |
| Stereochemistry at α-carbon | Change from L- to D-configuration enhances inhibition | Stereospecific interactions within the enzyme active site |
Molecular Docking and Computational Modeling of Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins, providing valuable information on potential enzyme inhibition mechanisms.
For analogs of this compound, molecular docking studies have been performed to predict their binding affinities to potential enzyme targets, such as fungal chitinase (B1577495). scielo.org.mxscielo.org.mx The binding affinity, often expressed as Gibbs free energy (ΔG) in kcal/mol, indicates the stability of the ligand-enzyme complex. A lower binding energy corresponds to a more stable complex and potentially higher inhibitory activity. In a study of various N-benzoyl amino acid methyl esters, predicted binding affinities against chitinase ranged from -7.32 to -9.40 kcal/mol, suggesting favorable and thermodynamically stable interactions. scielo.org.mx These predictions correlate with in vitro activity, where compounds with lower binding energies generally exhibit stronger inhibition. scielo.org.mxscielo.org.mx
Table 2: Predicted Binding Affinities of N-Benzoyl Amino Acid Derivatives with Fungal Chitinase scielo.org.mx
| Compound Derivative | Binding Affinity (ΔG, kcal/mol) | Calculated Inhibition Constant (Ki, µM) |
|---|---|---|
| Alanine Derivative | -7.32 | 4.12 |
| Phenylalanine Derivative | -9.40 | 0.12 |
Computational modeling is crucial for identifying the specific amino acid residues within an enzyme's active site that interact with a ligand. For N-benzoyl amino acid esters docked into the active site of fungal chitinase, hydrogen bonding was identified as a key interaction. The models revealed that these compounds form hydrogen bonds with several residues, including TRP176, TYR218, TYR285, TYR340, TRP433, GLU217, GLU370, ASP215, ASP286, GLY175, and ARG342. scielo.org.mx These interactions, which mimic those of the natural substrate, are critical for stabilizing the ligand within the active site and are believed to be fundamental to the compound's inhibitory mechanism. scielo.org.mxscielo.org.mx
Influence of Stereochemistry on Biological and Biochemical Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological systems, as enzymes and receptors are chiral and often exhibit high stereospecificity. nih.govyoutube.com The biological and biochemical activity of chiral molecules like this compound can be significantly influenced by their stereoisomeric form.
In studies of analogous N-benzoyl amino acid esters, the configuration at the alpha-carbon of the amino acid residue was shown to be a critical determinant of biological activity. A comparative analysis of the antifungal properties of N-benzoyl-L-valine methyl ester and its corresponding D-isomer (N-benzoyl-D-valine methyl ester) revealed that the change in stereochemistry led to an enhancement of inhibitory properties. scielo.org.mx This demonstrates that the specific spatial orientation of the substituents around the chiral center dictates the effectiveness of the interaction with the enzyme's active site. An enzyme may have a higher affinity for one stereoisomer over another, leading to differences in the rate of reaction or the strength of inhibition. youtube.com This stereoselectivity is a fundamental aspect of drug design and is crucial for developing compounds with improved potency and specificity. scielo.org.mx
Impact of Substituent Modifications on Bioactivity
The biological activity of N-acyl amino acid derivatives, including this compound, is profoundly influenced by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies on analogous compounds reveal that modifications to the benzoyl ring, the amino acid side chain, and the ester group can significantly modulate efficacy and selectivity for various biological targets. Research into related N-benzoyl amino esters has provided key insights into how these modifications drive bioactivity, particularly in areas like antifungal and enzyme inhibition. nih.govscielo.org.mx
Influence of the Ester Group
A pivotal factor in the bioactivity of this class of compounds is the presence of the methyl ester group. Comparative studies between N-benzoylamino methyl esters and their corresponding N-benzoyl amino acids have demonstrated that the ester is often crucial for activity. In antifungal assays against Aspergillus fumigatus and Fusarium temperatum, N-benzoylamino methyl esters derived from amino acids like valine and tryptophan showed potent inhibitory activity, whereas their carboxylic acid counterparts were found to be inactive at the tested concentrations. scielo.org.mx This suggests that the ester group may play a critical role in cell permeability, target interaction, or metabolic stability.
This finding is a cornerstone of the SAR for this scaffold, indicating that the conversion of the carboxyl group to a methyl ester is a key determinant of antifungal efficacy. The enhanced lipophilicity of the ester compared to the carboxylic acid may facilitate passage through fungal cell membranes, allowing the compound to reach its intracellular target.
Table 1. Comparison of Antifungal Activity: Methyl Esters vs. Carboxylic Acids| Compound Class | Functional Group | General Antifungal Activity scielo.org.mx |
|---|---|---|
| N-Benzoylamino Methyl Esters | -COOCH₃ | Potent |
| N-Benzoyl Amino Acids | -COOH | Inactive |
Influence of Benzoyl Ring Substituents
Modifications to the aromatic benzoyl ring are a classic strategy for optimizing bioactivity. In a series of N-benzoyl amino esters synthesized for antifungal evaluation, the type and position of substituents on the benzoyl moiety were shown to be significant. scielo.org.mxscielo.org.mx For instance, derivatives of N-benzoyl-L-valine methyl ester demonstrated that specific substitutions could enhance antifungal effects.
Table 2. Effect of Benzoyl Ring Substituents on Antifungal Activity of N-Benzoyl-L-valine Methyl Ester Analogs| Compound | Benzoyl Ring Substituent | Observed Antifungal Activity scielo.org.mxscielo.org.mx |
|---|---|---|
| N-Benzoyl-L-valine methyl ester | None (Unsubstituted) | Active |
| N-(3-methoxybenzoyl)-L-valine methyl ester | 3-Methoxy | Active |
| Compound 7 (a valine derivative) | Not specified in detail, but part of an active series | Showed remarkable activity, with 78.2% growth inhibition against A. fumigatus. |
Influence of the Amino Acid Side Chain
The structure of the amino acid core is another critical determinant of biological activity. While the focus compound is an aspartic acid derivative, studies on analogs with different amino acid side chains provide valuable SAR insights. For example, in the pursuit of DNA Methyl Transferase (DNMT) inhibitors, a series of N-benzoyl amino acid analogues were synthesized. nih.gov Within this series, derivatives of L-glutamic acid, which is structurally very similar to L-aspartic acid (differing by only one methylene (B1212753) group in the side chain), showed the highest ability to prevent DNA methylation. nih.gov This highlights the importance of the dicarboxylic acid side chain for this specific activity.
In antifungal studies, N-benzoylamino methyl esters derived from amino acids with bulky, lipophilic side chains such as valine, tryptophan, and isoleucine showed good inhibition activity. scielo.org.mxscielo.org.mx This suggests that the nature of the R-group of the amino acid plays a significant role in target recognition and binding. For this compound, the polar, acidic side chain of aspartic acid would be expected to produce a different activity profile compared to analogs with non-polar side chains, potentially targeting different enzymes or receptors where hydrophilic interactions are key.
Biochemical and Biological Research Applications
Role in Amino Acid Metabolism and Related Biochemical Pathways
Benzoyl-L-aspartic acid alpha-methyl ester serves as a specialized tool in studies related to amino acid metabolism. chemimpex.com As a derivative of L-aspartic acid, a key non-essential amino acid, it can be used to probe various metabolic pathways where aspartate is a central molecule, including the urea (B33335) cycle, gluconeogenesis, and the malate-aspartate shuttle.
The presence of the N-benzoyl group alters its typical interaction with metabolic enzymes, preventing it from being a direct substrate for transaminases. This modification allows researchers to study specific transport mechanisms or enzymatic processes without the compound entering the general amino acid pool. Its structural stability makes it a reliable candidate for research into metabolic pathways, providing insights into cellular functions. chemimpex.com
Application in Protein Engineering and Non-Canonical Amino Acid Incorporation
In the field of protein engineering, the ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites opens up vast possibilities for creating novel protein functions. Protected amino acid derivatives are fundamental starting materials for the synthesis of more complex ncAAs. This compound, with its protected amine and one protected carboxyl group, represents a foundational structure that can be further modified for such applications.
Cell-free protein synthesis (CFPS) systems offer a powerful platform for protein engineering due to their open nature, which allows for the direct addition of components that would be difficult to introduce into living cells. frontiersin.org This includes chemically pre-charged tRNAs carrying non-canonical amino acids. CFPS systems are not constrained by the cell wall or endogenous metabolic pathways that might degrade or modify the ncAA. nih.gov
Derivatives like this compound are precursors for ncAAs that can be enzymatically or chemically ligated to an orthogonal tRNA molecule. This ncAA-tRNA conjugate can then be added directly to the CFPS reaction mixture, where it is incorporated into a growing polypeptide chain at a designated codon, enabling the creation of proteins with novel properties.
Photo-crosslinking is a technique used to identify and map interactions between biomolecules, such as receptors and their ligands. This is typically achieved by incorporating a photoreactive non-canonical amino acid into a protein. The most common amino acid used for this purpose is p-benzoyl-L-phenylalanine (pBpa), which contains a benzophenone (B1666685) moiety. nih.govnih.govresearchgate.net Upon irradiation with UV light, the benzophenone group becomes activated and can form a covalent bond with nearby molecules. nih.govnih.gov
While this compound contains a benzoyl group, it lacks the specific benzophenone structure of pBpa. The N-benzoyl group (an amide linkage) does not possess the same photochemical properties required for efficient photo-crosslinking in the way that the benzophenone ketone of pBpa does. nih.govnih.gov Therefore, this compound is not typically used directly as a photo-crosslinking agent in studies of receptor-ligand interactions.
Utilization as Building Blocks for Bioactive Molecules
This compound is a versatile intermediate in the synthesis of a wide range of bioactive molecules. chemimpex.com Its structure provides two distinct carboxylic acid functionalities—one as a methyl ester and one as a free acid—and a protected amine, allowing for precise, stepwise chemical reactions. This makes it a valuable building block for creating complex molecules with specific biological activities. chemimpex.com
N-benzoyl amino acid derivatives have been explored as scaffolds for the development of various enzyme inhibitors. chemimpex.com Research has shown that this class of compounds can be effective in targeting enzymes involved in disease processes.
For instance, a series of N-benzoyl amino acid analogues were synthesized and evaluated as inhibitors of human DNA Methyltransferases (DNMTs), which are important targets in epigenetic cancer therapy. nih.gov In these studies, derivatives of glutamic acid, a close structural relative of aspartic acid, showed the ability to inhibit DNMT1 and DNMT3A activity in the micromolar range. nih.gov Similarly, N-benzoyl derivatives have been investigated as inhibitors for other enzymes, such as aldo-keto reductases and chitinase (B1577495), demonstrating the broad applicability of this chemical scaffold in drug design. scielo.org.mxscielo.org.mxnih.gov The N-benzoyl group can participate in key interactions within the enzyme's active site, while the amino acid portion provides a framework for further structural modifications to enhance potency and selectivity. scielo.org.mx
Table 1: Research Findings on N-Benzoyl Amino Acid Derivatives as DNMT Inhibitors This table is based on findings for a class of related compounds to illustrate the application.
| Compound Class | Target Enzyme(s) | Activity Range | Key Finding |
| N-Benzoyl-L-glutamic acid derivatives | DNMT1, DNMT3A | Micromolar (µM) | Demonstrated concentration-dependent inhibition of DNA methylation. nih.gov |
| N-Benzoyl amino acid analogues | DNMTs | Varied | Structure-activity relationships were established for further optimization. nih.gov |
The development of specialized reagents for biochemical assays and diagnostics often relies on peptide structures that have been modified to include reporters, tags, or other functional groups. This compound is an ideal starting material for creating such peptide-based reagents.
The N-benzoyl group provides a stable, neutral cap at the N-terminus of a peptide. The free beta-carboxyl group on the aspartic acid side chain serves as a convenient chemical handle. This handle can be used to conjugate other molecules, such as fluorescent dyes, biotin (B1667282) for affinity purification, or other labels, without interfering with the peptide backbone's formation or function. This allows for the creation of highly specific probes and reagents for use in various research applications.
Investigation of Cellular Functions and Metabolic Pathways
A thorough review of scientific databases and literature reveals a significant lack of published research on the use of this compound for the direct investigation of cellular functions or metabolic pathways. While broadly classified as a biochemical research compound, its practical application appears to be confined to its role as a protected amino acid derivative for use in chemical synthesis.
There are no available studies that report on the use of this compound as a metabolic probe, an enzyme substrate to measure cellular activity, or an inhibitor to study pathway-specific functions. Consequently, there are no detailed research findings or data to present in this section. The scientific community has not, to date, published research that would allow for an analysis of this compound's effects on or interactions with cellular and metabolic processes.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For derivatives of amino acids, it provides critical information about the chemical environment of each atom, their connectivity, and their spatial arrangement.
Conformation and Dynamics in Solution
The three-dimensional structure and flexibility of Benzoyl-L-aspartic acid alpha-methyl ester in a solvent are crucial for its interaction with biological targets. NMR techniques are uniquely suited to probe these characteristics. The analysis of vicinal proton-proton coupling constants (³JHH) allows for the determination of dihedral angles, which define the molecule's conformation. Studies on closely related molecules, such as N-acetylated L-aspartic acid dimethyl ester, have successfully used a combination of experimental ³JHH values and theoretical calculations to assign the most stable conformers in various solvents. researchgate.net
This approach reveals the dynamic equilibrium between different rotational isomers (rotamers). For aspartic acid derivatives, the key conformational flexibility is around the Cα-Cβ bond, leading to different spatial arrangements of the side-chain carboxyl group relative to the molecule's backbone. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further elucidate spatial proximities between protons, providing additional constraints for a complete structural model in solution. These studies can also reveal the influence of solvent polarity on the conformational preferences of the molecule. researchgate.net
Characterization of Synthetic Intermediates
NMR is an indispensable tool for verifying the structure of molecules at each stage of a chemical synthesis. In the multi-step preparation of amino acid derivatives, NMR spectra are used to confirm the successful modification of functional groups and to ensure the purity of the intermediates. For instance, in the synthesis of N-benzoyl amino acid esters, ¹H and ¹³C NMR are used to confirm the presence of the benzoyl group, the methyl ester, and the integrity of the amino acid backbone. scielo.org.mxscielo.org.mx
While specific NMR data for this compound is not detailed in the provided literature, the characterization of analogous compounds provides a clear template for analysis. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoyl group, the amide proton, the α-proton, the β-protons of the aspartate side chain, and the methyl ester protons. The chemical shifts and coupling constants of these signals are diagnostic of the final structure.
Table 1: Representative ¹H NMR Spectral Data for a Related N-Acyl Aspartic Acid Ester Derivative This table is illustrative, based on typical chemical shifts for similar structures.
| Proton Assignment | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H (ortho) | ~7.8 | Doublet | ~7-8 |
| Aromatic-H (meta/para) | ~7.4-7.6 | Multiplet | - |
| Amide-NH | ~6.5-7.0 | Doublet | ~8-9 |
| Alpha-H (Cα-H) | ~4.8-5.0 | Doublet of doublets | ~5 and ~9 |
| Beta-H (Cβ-H₂) | ~2.8-3.0 | Multiplet | - |
X-ray Crystallography of Enzyme-Ligand Complexes
X-ray crystallography provides unparalleled, high-resolution information about the three-dimensional structure of molecules in their solid, crystalline state. When a ligand like this compound is co-crystallized with a target enzyme, this technique can reveal the precise details of their interaction.
Elucidation of Binding Modes at Atomic Resolution
Determining the crystal structure of an enzyme-ligand complex allows researchers to visualize exactly how the molecule fits into the enzyme's active site. This atomic-resolution map highlights all the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that are responsible for the binding affinity. For example, crystallographic studies of the enzyme thermolysin with precursors of the sweetener aspartame (B1666099) have revealed how N-protected aspartic acid analogues occupy the active site. nih.govacs.org Such an analysis for this compound would identify the specific amino acid residues in the enzyme that interact with the benzoyl ring, the amide group, the side-chain carboxylate, and the methyl ester, providing a static picture of the bound conformation.
Structural Basis for Enantioselectivity
Many enzymes exhibit a high degree of stereoselectivity, meaning they preferentially bind one enantiomer (e.g., the L-form) over the other (the D-form). X-ray crystallography is a key method for understanding this phenomenon. By solving the crystal structures of an enzyme in complex with both the L- and D-enantiomers of a ligand, scientists can directly compare their binding modes. This comparison often reveals that the preferred enantiomer achieves a more optimal network of interactions within the active site, whereas the other enantiomer may experience steric clashes or be unable to form key stabilizing contacts. This structural insight is critical for the rational design of enantiomerically pure drugs and other bioactive molecules.
Conformational Analysis and Molecular Conformation Studies
Theoretical and experimental studies on related N-acylated aspartic acid esters show that the side chain typically adopts one of three staggered conformations: two gauche and one trans. researchgate.net The relative stability of these conformers is governed by a delicate balance of several factors. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the relative energies of these conformers, both in isolation and in solution. researchgate.net These theoretical predictions can then be validated by experimental data from NMR and IR spectroscopy. researchgate.net The analysis indicates that steric hindrance, hyperconjugation, and intramolecular hydrogen bonding all contribute to determining the preferred conformation. researchgate.net
Table 2: Key Factors Influencing the Molecular Conformation of Aspartic Acid Derivatives
| Factor | Description |
|---|---|
| Steric Effects | Repulsive forces between bulky groups that favor conformations with greater spatial separation. |
| Solvent Effects | The polarity of the solvent can influence which conformer is more stable by solvating polar groups. |
| Intramolecular H-Bonding | Potential for hydrogen bonds between the amide proton and side-chain carbonyl, or other groups, which can stabilize specific folded conformations. |
| Hyperconjugation | Electronic interactions involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which can influence rotational barriers. |
Intrinsic Conformations of the Molecule
Information regarding the intrinsic conformational preferences of this compound is not documented in the reviewed literature. Conformational analysis, typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as molecular mechanics or quantum chemistry calculations, provides insight into the energetically favorable spatial arrangements of a molecule.
For analogous but distinct molecules, such as L-aspartic acid dimethyl ester and its N-acetylated derivative, theoretical calculations have been used to determine stable conformers in both isolated phases and in solution. These studies often analyze the influence of intramolecular hydrogen bonding and steric effects on the molecule's preferred geometry. However, no such specific analysis has been published for this compound.
A hypothetical conformational analysis of this compound would involve the exploration of the rotational freedom around its single bonds. The key dihedral angles that would define its conformational landscape are presented in the table below. The actual preferred values for these angles would be determined by a combination of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonds.
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| Φ (Phi) | C'-N-Cα-C' | Rotation around the N-Cα bond |
| Ψ (Psi) | N-Cα-C'-O | Rotation around the Cα-C' bond |
| ω (Omega) | Cα-C'-N-H | Rotation around the peptide bond (amide bond) |
| χ1 (Chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the aspartic acid side chain |
| χ2 (Chi2) | Cα-Cβ-Cγ-Oδ1/Oδ2 | Rotation around the Cβ-Cγ bond of the aspartic acid side chain |
Conformational Changes Upon Binding
There is no specific research available that details the conformational changes of this compound when it binds to a biological target. The study of such changes is fundamental to understanding the mechanism of action for many biologically active molecules. Techniques like X-ray crystallography of the ligand-receptor complex, cryo-electron microscopy (cryo-EM), and various spectroscopic methods such as fluorescence resonance energy transfer (FRET) are typically employed to elucidate these structural rearrangements.
In the absence of specific data for this compound, a general understanding of ligand-receptor interactions would suggest that upon binding, the molecule would likely adopt a specific, lower-energy conformation that is complementary to the binding site. This "bound" conformation could be one of the low-energy intrinsic conformations, or it could be a higher-energy conformation that is stabilized by the interactions with the receptor.
The table below outlines the types of data that would be collected in a study of conformational changes upon binding, were such a study to be conducted on this compound.
| Parameter | Technique | Information Gained |
|---|---|---|
| Receptor-Ligand Complex Structure | X-ray Crystallography, Cryo-EM | High-resolution 3D structure of the bound conformation of the ligand and the receptor. |
| Changes in Dihedral Angles | NMR Spectroscopy (e.g., NOESY) | Information on through-space proximities of atoms in the bound state, allowing for the determination of the bound conformation. |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Thermodynamic parameters of binding, which can be correlated with conformational changes. |
| Receptor Conformational Dynamics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Changes in the solvent accessibility and dynamics of the receptor backbone upon ligand binding. |
Material Science and Polymer Chemistry Applications
Development of L-Aspartic Acid-Based Polymers and Copolymers
The incorporation of L-aspartic acid into polymer chains allows for the creation of materials with tunable properties. The presence of functional groups in the amino acid structure facilitates further modification, enhancing their utility.
Poly(ester amide)s (PEAs) are a significant class of biodegradable polymers that combine the beneficial properties of both polyesters and polyamides. The ester linkages are susceptible to hydrolysis, ensuring degradability, while the amide bonds, through hydrogen bonding, provide enhanced thermal and mechanical stability compared to polyesters alone. L-aspartic acid is a key monomer in the synthesis of functional PEAs, providing pendant carboxylic acid groups that can be used for further functionalization. mdpi.com
The synthesis of these polymers can be achieved through various polycondensation reactions. For instance, interfacial polycondensation is a method used to synthesize PEAs from L-aspartic acid and other monomers like L-phenylalanine. researchgate.net This approach allows for the creation of PEAs with pendant reactive groups. Thermal polycondensation is another route, often involving the initial formation of a diamide-diester from the amino acid, which is then polymerized with a diol. researchgate.net The choice of monomers, such as diols and dicarboxylic acids, and the synthesis method allows for the tailoring of physicochemical and mechanical properties. rsc.org
| Synthesis Method | Key Monomers/Reactants | Resulting Polymer Type | Key Characteristics |
|---|---|---|---|
| Interfacial Polycondensation | L-aspartic acid, L-phenylalanine, Diacid Chlorides | Functional Poly(ester amide) (PEA) | Creates PEAs with pendant carboxylic acid groups. researchgate.net |
| Thermal Polycondensation | Diamide-diester (from amino acid), Diol | Regular Poly(ester amide) (PEA) | Yields polymers with fiber- and film-forming properties. researchgate.net |
| Solution Co-polycondensation | Amino acid-based monomers, p-nitrophenyl esters of dicarboxylic acids | Functional Poly(ester amide) (PEA) | Allows incorporation of specific functional groups, like double bonds. mdpi.com |
| Ring-Opening Polymerization | Morpholine-2,5-diones (from α-amino acids) | Functionalized Poly(ester amide)s | Provides pendant groups like carboxylic acid from L-aspartic acid. mdpi.com |
The functionalization of polymer backbones is crucial for tailoring materials for specific applications. Poly(aspartic acid) (PASP) and its derivatives offer a versatile platform for such modifications. The common precursor for creating these functional polymers is polysuccinimide (PSI), which is synthesized through the thermal polycondensation of L-aspartic acid. researchgate.net
The imide rings in the PSI backbone are highly reactive towards nucleophiles, particularly primary amines. This reactivity allows for the straightforward introduction of a wide array of functional side chains under mild conditions. researchgate.net By reacting PSI with different amines, various functionalities can be grafted onto the polymer backbone, creating derivatives with tailored properties for applications ranging from drug delivery to enzyme immobilization. maastrichtuniversity.nlrsc.org For example, functionalization can be designed to create hydrogels that respond to environmental triggers like pH. maastrichtuniversity.nl This chemical versatility makes PASP a highly adaptable material for developing advanced and "smart" nanomaterials. mdpi.com
Peptide-Based Materials and Their Assembly
The self-assembly of peptide-based molecules into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. Derivatives of L-aspartic acid are often employed in these systems, typically forming the hydrophilic "head" of an amphiphilic peptide.
Surfactant-like peptides incorporating L-aspartic acid can spontaneously self-assemble in aqueous solutions to form complex nanostructures such as nanotubes, nanovesicles, and nanofibers. nih.govnih.gov This process is driven by the amphiphilic nature of the peptide monomers, which typically consist of a hydrophilic head and a hydrophobic tail. chapman.edu
In these designs, the hydrophilic head is often composed of charged amino acids like aspartic acid, while the hydrophobic tail is made of nonpolar amino acids such as alanine, valine, or leucine. nih.gov In an aqueous environment, these molecules arrange themselves to shield the hydrophobic tails from the water, leading to the formation of ordered structures. nih.gov The specific morphology of the resulting nano-assembly (e.g., vesicles vs. lamellar-like structures) can be tuned by modifying factors such as the ratio of hydrophilic to hydrophobic segments. mdpi.com These self-assembled structures serve as scaffolds for applications in drug delivery and tissue engineering. nih.gov
| Peptide Structure | Driving Force for Assembly | Resulting Nano-Assemblies | Potential Applications |
|---|---|---|---|
| Amphiphilic peptides with L-aspartic acid head and hydrophobic tail (e.g., Alanine, Valine) | Hydrophobic interactions, Electrostatic interactions | Nanotubes, Nanovesicles nih.gov | Drug delivery, Regenerative medicine nih.gov |
| Poly(aspartic acid) backbone with grafted hydrophobic side chains | Hydrophobic interactions | Spherical, Lamellar, or Vesicular nanoparticles mdpi.com | Targeted drug delivery mdpi.com |
| Ionic self-complementary peptides with alternating positive and negative amino acids (e.g., Lysine (B10760008) and Aspartic Acid) | Electrostatic interactions | Nanofibers, Hydrogels nih.gov | Tissue engineering scaffolds nih.gov |
Investigation in Sustainable Materials Science
The development of sustainable materials is a critical area of modern science, aiming to reduce reliance on fossil-fuel-based polymers. Poly(aspartic acid) and its derivatives are recognized as environmentally friendly materials due to their bio-based origin and biodegradability. researchgate.net
PASP is considered a green alternative to widely used polyanionic materials like polyacrylic acid. wikipedia.org Its synthesis can begin from renewable resources, as L-aspartic acid can be produced via enzymatic conversion of fumaric acid. researchgate.net The resulting polymer is biodegradable and biocompatible. nih.gov These attributes make PASP-based materials suitable for a variety of applications aimed at environmental sustainability. They are used as biodegradable detergents and dispersants, as well as antiscaling agents in water treatment processes. wikipedia.org In construction, PASP-based superabsorbent polymers are being developed as a biodegradable additive for self-healing concrete, offering a sustainable alternative to non-degradable acrylate-based polymers. researchgate.net
Emerging Research Directions and Future Perspectives
Exploration of Novel Biochemical Targets
The strategic design of molecules that can interact with and modulate the activity of specific biological targets is a cornerstone of modern drug discovery and chemical biology. Benzoyl-L-aspartic acid alpha-methyl ester and its analogues are being investigated as scaffolds for the development of inhibitors for enzymes implicated in disease. A significant area of this research is the targeting of epigenetic modulators, such as DNA methyltransferases (DNMTs).
Epigenetic modifications, including DNA methylation, play a crucial role in gene expression regulation, and their dysregulation is linked to various diseases, including cancer. Researchers have synthesized series of N-benzoyl amino acid analogues and screened them for their ability to inhibit DNMTs. These studies have provided valuable structure-activity relationships, indicating how modifications to the benzoyl and amino acid moieties influence inhibitory activity. For instance, derivatives of N-benzoyl-L-glutamic acid, a closely related compound, have shown the ability to inhibit DNMT1 and DNMT3A activity in the micromolar range. These findings suggest that the N-benzoyl-aspartic acid scaffold could be further optimized to develop potent and selective DNMT inhibitors.
| Compound Class | Target Enzyme | Key Findings |
| N-Benzoyl Amino Acid Analogues | DNA Methyltransferases (DNMTs) | Identified compounds with inhibitory activity in the micromolar range, establishing preliminary structure-activity relationships for further optimization. |
Integration into Advanced Bioconjugation Strategies
Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a powerful tool for creating novel therapeutics, diagnostics, and research reagents. The structure of this compound, with its reactive carboxylic acid and amine functionalities (after potential deprotection of the benzoyl group), makes it a candidate for integration into advanced bioconjugation strategies.
Current bioconjugation methods often target the primary amines of lysine (B10760008) residues and the N-terminus of proteins. The free carboxylic acid group on this compound can be activated to form a stable amide bond with these amine groups on proteins or other biomolecules. This approach allows for the attachment of this moiety, potentially carrying a payload or a reporter molecule, to a target protein.
Furthermore, the aspartic acid backbone itself presents opportunities for site-specific modification. While methods targeting carboxylic acid residues (aspartic and glutamic acid) are less common than those for amines or thiols, research is ongoing to develop selective chemistries. The presence of the benzoyl group and the alpha-methyl ester in this compound can influence the reactivity and accessibility of the side-chain carboxyl group, potentially allowing for more controlled conjugation reactions. The development of novel reagents and reaction conditions that can selectively target the carboxylic acid of aspartic acid derivatives in the presence of other functional groups would enable the precise attachment of this compound to biomolecules, expanding the toolkit for creating sophisticated bioconjugates.
| Reactive Handle on Compound | Target on Biomolecule | Potential Linkage | Significance in Bioconjugation |
| Carboxylic Acid | Lysine ε-amino group, N-terminal α-amino group | Amide Bond | Enables covalent attachment to proteins, peptides, and other amine-containing biomolecules. |
| Amine (after deprotection) | Activated Carboxylic Acids | Amide Bond | Provides an alternative strategy for conjugation to biomolecules with available carboxyl groups. |
Design of Next-Generation Biocatalysts
Biocatalysts, particularly enzymes, offer significant advantages in chemical synthesis due to their high specificity, mild reaction conditions, and environmental compatibility. There is a growing interest in using modified amino acids and their derivatives to construct novel biocatalytic systems or to serve as substrates in enzyme-catalyzed reactions for the synthesis of complex molecules.
This compound is a relevant building block in the enzymatic synthesis of polymers. Lipases, a class of enzymes that can catalyze esterification and transesterification reactions, have been successfully employed in the polycondensation of monomers derived from amino acids. For example, research has demonstrated the use of lipases, such as Novozyme 435, to catalyze the synthesis of polyesteramides. In these processes, diesters derived from L-aspartic acid can be polymerized with diols. The enzyme's regioselectivity can favor one of the carboxyl groups of the aspartic acid derivative, leading to polymers with a controlled microstructure.
The use of biocatalysts in the polymerization of monomers like this compound derivatives allows for the creation of biodegradable polymers with well-defined properties. The enzymatic approach avoids the harsh conditions and toxic catalysts often used in traditional polymer chemistry, aligning with the principles of green chemistry. Future research may focus on engineering enzymes with enhanced activity and selectivity for a broader range of N-acylated aspartic acid ester monomers, enabling the synthesis of a new generation of functional biopolymers.
| Enzyme Class | Reaction Type | Monomer/Substrate Example | Resulting Product |
| Lipases (e.g., Novozyme 435) | Polycondensation | Diesters of N-acylated L-aspartic acid and diols | Biodegradable Polyesteramides |
Role in Advanced Materials with Tailored Biological Interactions
The development of advanced materials that can interact with biological systems in a controlled and predictable manner is a major goal in biomedical engineering and materials science. The incorporation of biologically relevant molecules, such as amino acid derivatives, into polymer backbones is a key strategy for creating such materials.
Derivatives of L-aspartic acid, including structures related to this compound, are being used to synthesize functional poly(ester amides) (PEAs) for applications such as vascular tissue engineering. These polymers are biodegradable and can be processed into scaffolds that support cell attachment, proliferation, and differentiation. The pendant carboxylic acid groups in these polymers can be used to conjugate bioactive molecules, such as growth factors, to further direct cellular responses.
The inherent biodegradability of polymers derived from amino acids is a significant advantage for many biomedical applications. As the polymer degrades, it releases naturally occurring or biocompatible small molecules, minimizing the risk of long-term adverse reactions. Research in this area is focused on fine-tuning the mechanical properties, degradation rates, and biological signaling capabilities of these materials by varying the monomer composition and polymer architecture. This compound, with its combination of aromatic and aliphatic components, offers a versatile building block for creating a wide range of advanced biomaterials with tailored properties for specific applications in regenerative medicine, drug delivery, and medical devices.
| Material Type | Key Monomer Component | Target Application | Desired Properties |
| Poly(ester amides) (PEAs) | L-Aspartic Acid Derivatives | Vascular Tissue Engineering | Biodegradability, Biocompatibility, Support for cell growth, Conjugation sites for bioactive molecules |
| Biodegradable Polymers | N-Acylated Aspartic Acid Esters | General Biomedical Applications | Controlled degradation, Release of biocompatible byproducts, Tunable mechanical properties |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing benzoyl-L-aspartic acid alpha-methyl ester, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via esterification of N-protected aspartic acid derivatives. For example, diazomethane-mediated esterification of N-(benzyloxycarbonyl)-L-aspartic acid beta-tert-butyl ester selectively forms the alpha-methyl ester . Temperature (-20°C to 0°C), solvent polarity, and protecting group strategy (e.g., benzyloxycarbonyl or tert-butyl) critically influence regioselectivity. Post-synthetic modifications, such as sulfenylation with disulfides, require anhydrous conditions and low temperatures to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (1H/13C) to confirm esterification and stereochemistry (e.g., β-benzyl vs. α-methyl groups) .
- Mass Spectrometry (MS) for molecular weight validation (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC with UV detection (λ = 254 nm) to assess purity ≥98% .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester bond. Lyophilized samples retain stability for >12 months when protected from humidity . For short-term use, dissolve in anhydrous DMSO or tert-amyl alcohol to avoid degradation .
Advanced Research Questions
Q. How do solvent systems and enzymatic catalysis impact the synthesis efficiency of benzoyl-L-aspartic acid derivatives?
- Methodological Answer : Mixed organic solvents (e.g., tert-amyl alcohol/ethyl acetate) enhance enzymatic synthesis yields. Immobilized thermolysin catalyzes peptide bond formation in aspartame precursors under mild conditions (pH 6–7, 40°C), achieving >90% conversion. Solvent choice affects enzyme activity and substrate solubility; polar aprotic solvents reduce water interference in esterification .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for benzoyl-L-aspartic acid esters?
- Methodological Answer : Discrepancies arise from molecular weight-dependent permeability (lower MW esters penetrate cell membranes more readily) and assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using:
- In vitro models : Caco-2 monolayers for permeability studies .
- Dose-response curves (1–100 µM) with controls for ester hydrolysis .
- Metabolite profiling (LC-MS/MS) to distinguish parent compound effects from degradation products .
Q. How can computational modeling guide the design of benzoyl-L-aspartic acid derivatives with enhanced bioactivity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., NMDA or GABA receptors). Key parameters:
- Electrostatic potential maps to optimize hydrogen bonding (NIST data informs charge distribution) .
- MD simulations (AMBER/CHARMM) to assess ester group flexibility and solvent accessibility .
Q. What advanced techniques validate the stereochemical configuration of this compound in complex mixtures?
- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times to optically pure standards. Alternatively, use X-ray crystallography for absolute configuration determination, leveraging Cambridge Structural Database entries for aspartic acid derivatives .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the metabolic stability of benzoyl-L-aspartic acid esters?
- Methodological Answer : Variations in esterase activity across biological models (e.g., liver microsomes vs. plasma) lead to discrepancies. To reconcile
- Species-specific assays : Compare human vs. rodent esterase kinetics .
- Stability screening : Pre-incubate compounds with esterase inhibitors (e.g., BNPP) to isolate degradation pathways .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
